molecular formula C19H24N4O2 B2726489 N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide CAS No. 1119392-22-1

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide

Cat. No. B2726489
CAS RN: 1119392-22-1
M. Wt: 340.427
InChI Key: NOISZMMQCXXJQH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a tert-butyl group, a pyrazole ring, and a formamide group . It’s likely that this compound has been synthesized for specific research purposes .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through condensation reactions . For example, a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was synthesized in 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FTIR–ATR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Research by Iminov et al. (2015) describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This process involves reactions that could be analogous to those used in synthesizing compounds similar to N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide, highlighting the multigram scale synthesis and potential applications in designing new chemical entities with varied functional groups Iminov et al., 2015.

Structural Characterization and Dynamic Studies

The work of Salazar et al. (1993) investigates the molecular structures of N-(azol-N-yl) formamides, providing insights into the Z configuration of the amide bond and the rotation barriers around it. Such studies are crucial for understanding the conformational dynamics and electronic properties of compounds, including those structurally related to N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide Salazar et al., 1993.

Catalytic Syntheses Involving N-Substituted Compounds

Hirano et al. (2009) report an efficient copper-catalyzed synthesis of 2-unsubstituted, N-substituted benzimidazoles. This method demonstrates the utility of sterically demanding substituents and various functional groups, underlining the versatility of catalytic processes in synthesizing complex organic compounds, possibly including those related to the query compound Hirano et al., 2009.

N-Formylation and Its Applications

The study by Ishida and Haruta (2009) on the N-formylation of amines via aerobic oxidation highlights a sustainable approach to formamide production. Such methodologies could be integral in synthesizing formamide derivatives, potentially including the compound , emphasizing the importance of green chemistry in organic synthesis Ishida and Haruta, 2009.

properties

IUPAC Name

1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-6-9-20-18(25)21-11-7-8-12-13(10-11)16(24)14-15(12)23(5)22-17(14)19(2,3)4/h7-8,10H,6,9H2,1-5H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOISZMMQCXXJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC2=C(C=C1)C3=C(C2=O)C(=NN3C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide

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